Phosphoric acid

Beschreibung

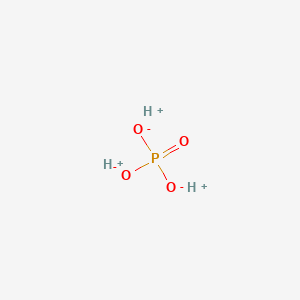

Structure

3D Structure

Eigenschaften

IUPAC Name |

phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3PO4, Array, H3O4P | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphoric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphoric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024263 | |

| Record name | Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphoric acid appears as a clear colorless liquid or transparent crystalline solid. The pure solid melts at 42.35 °C and has a density of 1.834 g / cm3. Liquid is usually an 85% aqueous solution. Shipped as both a solid and liquid. Corrosive to metals and tissue. Used in making fertilizers and detergents and in food processing., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Clear, colourless, viscous liquid, Thick, colorless, odorless, crystalline solid. [Note: Often used in an aqueous solution.]; [NIOSH], Solid, HYGROSCOPIC COLOURLESS CRYSTALS., CLEAR COLOURLESS ODOURLESS LIQUID., Thick, colorless, odorless, crystalline solid., Thick, colorless, odorless, crystalline solid. [Note: Often used in an aqueous solution.] | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PHOSPHORIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Phosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

greater than 266 °F at 760 mmHg (USCG, 1999), 407 °C, 3.4 (Air = 1 at the boiling point of phosphoric acid), 158.00 °C. @ 760.00 mm Hg, 158 °C, 415 °F | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Soluble in water, alcohol; soluble in 8 volumes of 3:1 ether:alcohol mixture, Soluble in ethanol, 548 g/100 g water at 20 °C, 1000 mg/mL, Solubility in water: miscible, Solubility in water: very soluble, Miscible | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.892 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.8741 (100% solution); 1.6850 (85% solution); 1.334 (50% solution), all at 25 °C /Phosphoric acid solutions/, Density at 25 °C: 75% 1.574; 80% 1.628; 85% 1.685, /Bulk density =/ 15.6 lb/gal. /Phosphoric acid, liquid or solution/, 1.9 g/cm³, Density (at 25 °C): 1.7 g/cm³, 1.87 (pure) 1.33 (50% solution), (77 °F): 1.87 (pure) 1.33 (50% solution) | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.4 | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.03 mmHg (NIOSH, 2023), 0.02 [mmHg], VP: Concentration in wt%, kPa (all at 20 °C): 0, 2.35; 5, 2.33; 10, 2.31; 20, 2.27; 30, 2.17; 50, 1.73; 75, 0.75; 85, 0.29; 100, 0.004, 0.0285 torr at 20 °C, Vapor pressure, Pa at 25 °C:, Vapor pressure, kPa at 20 °C: 0.29, 0.03 mmHg | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

THE FOLLOWING CHEMICALS APPEAR AS IMPURITIES IN WET-PROCESS ACID-MERCHANT GRADE, PURIFIED WET-PROCESS ACID TECHNICAL GRADE, AND THERMAL ACID-TECHNICAL GRADE, RESPECTIVELY: CALCIUM MONOXIDE-0.06%, 0.005%, 0.01%; FLUORIDE-0.8%, 0.08%, <0.0001%; ALUMINUM OXIDE-1.7%, 0.01%, 0.0003%; IRON OXIDE-1.23%, 0.007%, 0.004%; MAGNESIUM OXIDE-0.58%, 0.003%, 0.0002%; POTASSIUM OXIDE-0.01%, 0%, 0.0007%; SODIUM OXIDE-0.12%, 0.0025%; SILICON DIOXIDE-0.07%, 0.1%, 0.0015%; AND SULFATE-2.2%, 0.2%, >0.002% | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Unstable orthorhombic crystals or clear syrupy liquid, Colorless, sparkling liquid or transparent, crystalline solid, depending on concentration and temperature. At 20 °C the 50% and 75% strengths are mobile liquids, the 85% is of syrupy consistency; the 100% acid is in the form of crystals., Colorless viscous liquid, Thick, colorless crystalline solid [Note: Often used in an aqueous solution] | |

CAS No. |

7664-38-2, 14265-44-2 | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09394 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthophosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | phosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4GA8884NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TB602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

108 °F (NIOSH, 2023), 42.4 °C, Melting point: 75% -17.5 °C; 80% 4.6 °C; 85% 21 °C., Hygroscopic; Latent heat of fusion = 10.5 kJ/mol at the melting point; Heat capacity at constant pressure = 106.2 J/mole (25 °C)., White, monoclinic crystalline solid; MP; melts at 42.35 °C; the hemihydrate has a melting point of 29.25 °C /Pure, 100% phosphoric acid/, 41.00 to 44.00 °C. @ 760.00 mm Hg, 42 °C, 21.1 °C, 108 °F | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Production Methodologies and Process Optimization

Wet-Process Phosphoric Acid Production

The wet process represents the most prevalent industrial method for manufacturing this compound. This technique fundamentally relies on the acidulation of naturally occurring phosphate (B84403) rock, primarily composed of calcium phosphate minerals like fluorapatite (B74983) [Ca₁₀(PO₄)₆F₂], through a reaction with sulfuric acid (H₂SO₄). epa.govcore.ac.uk The reaction yields this compound and calcium sulfate (B86663) (CaSO₄), which precipitates as gypsum. epa.govcore.ac.uk

Reaction Kinetics and Mechanisms of Phosphate Rock Dissolution

The dissolution of phosphate rock within the wet process is characterized as a heterogeneous reaction occurring at the interface between the solid phosphate particles and the liquid acidic medium. core.ac.uk The core reaction can be broadly represented as: Ca₁₀(PO₄)₆F₂ + 10 H₂SO₄(aq) + 20 H₂O(l) → 10 CaSO₄·2H₂O + 6 H₃PO₄(aq) + 2 HF(aq) core.ac.uk

A more detailed understanding reveals that this reaction proceeds through intermediate steps. Initially, fluorapatite dissolves in the this compound already present in the system, forming monocalcium phosphate [Ca(H₂PO₄)₂·H₂O]. core.ac.uk Subsequently, sulfate ions from the introduced sulfuric acid react with the monocalcium phosphate, leading to the precipitation of calcium sulfate in its dihydrate form (gypsum). core.ac.uk

The kinetics of this dissolution are influenced by several key parameters, including temperature, the concentration of the reacting acids, and the intensity of stirring. core.ac.uk Elevated temperatures generally accelerate the dissolution rate. core.ac.uk Similarly, the rate of dissolution is directly proportional to the concentration of this compound; lower concentrations result in slower dissolution rates. core.ac.uk Stirring speed also plays a role, with increased speeds enhancing the initial reaction rate. core.ac.uk

A significant factor affecting the reaction kinetics is the formation of an insoluble layer of calcium sulfate on the surface of the phosphate rock particles. ajol.infoproductstewardship.eu This layer can hinder the diffusion of acid to the unreacted core of the particle, thus limiting the reaction rate. ajol.info Kinetic studies often employ models such as the shrinking core model to analyze the dissolution process and identify rate-limiting steps, such as diffusion through this product layer. ajol.infomdpi.com

Research findings illustrate the impact of temperature and acid concentration on the dissolution rate: core.ac.uk

| Temperature (°C) | Effect on Dissolution Rate |

|---|---|

| Increase | Positive effect, rate increases core.ac.uk |

| This compound Concentration (as P₂O₅) | Effect on Dissolution Rate |

|---|---|

| Low | Slower dissolution rate core.ac.uk |

| High | Faster dissolution rate core.ac.uk |

Process Efficiency Enhancement Strategies (e.g., Hemihydrate-Dihydrate Processes)

Modifications to the wet process primarily revolve around controlling the hydration state of the precipitated calcium sulfate, leading to processes classified as dihydrate (CaSO₄·2H₂O), hemihydrate (CaSO₄·½H₂O), or anhydrite (CaSO₄). ajol.infoproductstewardship.eu The dihydrate and hemihydrate processes are the most widely implemented. ajol.info

The conventional dihydrate process yields gypsum as calcium sulfate dihydrate and typically produces this compound with a concentration around 28% P₂O₅. ijcltd.com This necessitates further concentration, often to 54% P₂O₅, for use in fertilizer production. ijcltd.com This process is known for its operational flexibility and has a long history, offering an efficiency of approximately 95%. ijcltd.com It is capable of handling wet-ground rock and permits the use of lower grades of stainless steel in equipment. ijcltd.com However, it requires fine grinding of the phosphate rock and larger concentration units, leading to higher consumption of steam and cooling water. ijcltd.com The resulting acid may also contain higher levels of impurities such as aluminum and fluorides. ijcltd.com

In contrast, the hemihydrate process produces calcium sulfate hemihydrate and can directly yield this compound at a higher concentration, typically 40-42% P₂O₅. ijcltd.com This higher concentration reduces the energy demand for subsequent evaporation, contributing to improved energy efficiency. ijcltd.com The hemihydrate process is also reported to accommodate larger phosphate rock particle sizes and can process ores with higher impurity levels. ijcltd.com While the single-stage hemihydrate process can achieve efficiencies up to 95%, the hemihydrate-dihydrate (HDH) process is recognized for attaining even higher efficiencies, generally in the range of 98-99%. pk.edu.plresearchgate.net

The HDH process, also referred to as the Prayon Hemihydrate 2-crystal process (PH2), involves conducting the initial acidulation under hemihydrate conditions, separating the hemihydrate, and then recrystallizing it to the dihydrate form. productstewardship.eupk.edu.pl This approach combines benefits from both methods, producing a relatively strong acid (around 35% P₂O₅ in some configurations) and yielding high-quality gypsum. pk.edu.pl Another variation, the dihydrate-hemihydrate (DH/HH) process, begins with acidulation under dihydrate conditions, separates the product, recrystallizes hemihydrate, and recycles process liquors. productstewardship.eu The hemihydrate recrystallisation (HRC) process involves acidulation under hemihydrate conditions followed by recrystallization to dihydrate without an intermediate separation step, producing acid of a concentration similar to the dihydrate process but with purer gypsum. productstewardship.eu

These multi-stage processes, such as HDH, offer enhanced efficiency and improved gypsum quality compared to single-stage operations. pk.edu.plresearchgate.net

Corrosivity (B1173158) Factors in Industrial this compound Production

The environment within industrial this compound production facilities is highly corrosive due to the presence of concentrated acids and various impurities. researchgate.netampp.orginspectioneering.com The corrosivity of wet-process this compound (WPA) is significantly influenced by factors including acid concentration, temperature, water content, and the presence of contaminants. inspectioneering.com

Key contributors to corrosion include:

The selection of construction materials in this compound plants requires careful consideration of their corrosion resistance properties. researchgate.net Materials commonly employed include austenitic stainless steels, nickel-based alloys, and various non-metallic materials such as plastics and carbon brick linings. researchgate.net Low-carbon grades of stainless steel are often preferred to mitigate the risk of intergranular corrosion. inspectioneering.com Interestingly, the presence of dissolved metallic ions in WPA can sometimes reduce its corrosiveness compared to high-purity this compound with similar impurity levels. researchgate.net

Energy Consumption and Exergy Analysis in Wet-Process Production

The production of this compound, especially via the wet process, is an energy-intensive operation. researchgate.nete3s-conferences.org Exergy analysis is a valuable thermodynamic tool used to assess the efficiency of energy utilization and pinpoint sources of irreversibility and potential for process improvement. researchgate.netdergipark.org.tr

Exergy analysis studies of the wet process have indicated relatively low exergy efficiencies, with reported values around 32.43%. researchgate.nete3s-conferences.org This suggests significant irreversible losses within the process. The substantial energy requirement contributes to a relatively high carbon footprint associated with wet-process this compound production. researchgate.nete3s-conferences.org

Major contributors to energy consumption and exergy losses in the wet process include:

Alternative Production Routes

Beyond the dominant wet process, alternative methods are employed for this compound production, particularly when higher purity is required.

Hydrochloric Acid Method for Food-Grade this compound Synthesis

The hydrochloric acid (HCl) method represents an alternative route for producing this compound, notably employed for the synthesis of food-grade this compound. wipo.intju.edu.jo This process involves the treatment of phosphate rock with hydrochloric acid. jcsp.org.pk

The reaction between calcium fluorapatite and HCl can result in the formation of this compound and water-soluble calcium chloride. mdpi.com Ca₁₀(PO₄)₆F₂ + 20 HCl → 6 H₃PO₄ + 10 CaCl₂ + 2 HF (simplified representation) mdpi.com

A key challenge associated with the HCl method is the formation of soluble chloride salts derived from impurities present in the phosphate rock, such as chlorides of calcium, iron, magnesium, and aluminum. jcsp.org.pk Separating the this compound from these soluble impurities through simple solid-liquid separation techniques like filtration or decantation is difficult. jcsp.org.pk

To address this, solvent extraction techniques are commonly integrated into the HCl method for producing food-grade this compound. wipo.intjcsp.org.pk This involves using an appropriate organic solvent to selectively extract the this compound from the aqueous solution containing the dissolved metal chlorides. wipo.intjcsp.org.pk Tributyl phosphate (TBP) is an example of a solvent that has been utilized for the extraction of this compound in this process. wipo.intresearchgate.net

The HCl acidolysis process, when combined with preliminary and subsequent impurity removal steps, facilitates the removal of heavy metal impurities. wipo.intgoogle.com The application of solvent extraction, such as with TBP, enables high extraction rates for this compound and efficient removal of impurities, yielding a high-purity this compound product suitable for direct use in the food industry without further purification. wipo.intgoogle.com This process can often be carried out at ambient temperature. wipo.intgoogle.com

The HCl method incorporating solvent extraction is applicable to both low-grade and high-grade phosphate ores. wipo.intgoogle.com The resulting this compound product can achieve a high concentration, frequently exceeding 75 wt% H₃PO₄. wipo.intgoogle.com

Kiln Method Development and Low-Grade Phosphate Rock Utilization

The production of this compound traditionally relies heavily on high-grade phosphate rock, primarily through the wet process. However, the increasing demand and dwindling reserves of high-quality ore have spurred interest in utilizing medium and low-grade phosphate rocks. China, for instance, predominantly possesses medium and low-grade phosphorus ores for this compound production. researchgate.netbenthamdirect.comingentaconnect.com This has led to the exploration and development of alternative methodologies, including the kiln method. researchgate.netbenthamdirect.comingentaconnect.com

The kiln method, also referred to as the thermal process, involves the reduction and oxidation roasting of phosphate rock at high temperatures, typically between 1300 and 1550 °C, for 1.5 to 3 hours. google.com The process involves mixing powdered phosphate rock with solid fuel or a mixture of phosphate rock, solid fuel, and silica (B1680970), which is then formed and piled onto the bottom of a rotary furnace within a ring bottom kiln. google.com The roasting reaction produces phosphoric anhydride (B1165640) gas (P₂O₅), which is subsequently drawn from the kiln, sent through dust removal and purification equipment, and then directed to absorption equipment to produce this compound. google.com

One of the primary challenges when using low-grade phosphate ore in traditional methods is the high content of acid-insoluble substances, which significantly reduces the quality of the phosphogypsum byproduct, making its comprehensive utilization difficult. google.com The kiln method, particularly with advancements like the KPA and CDK processes, shows promise for utilizing these lower-grade resources. researchgate.netbenthamdirect.comingentaconnect.com The addition of admixtures in the kiln method can enhance its competitiveness and development prospects. researchgate.netbenthamdirect.comingentaconnect.com

Compared to traditional wet processes, methods utilizing low-grade phosphate ore by wet process have been developed, employing a two-step reaction and countercurrent washing to achieve higher concentration and quality this compound. google.com This approach involves phosphorolytic cleavage of the low-grade phosphate ore in an extraction tank, followed by solid-liquid separation. google.com The resulting clear liquid is then reacted with sulfuric acid to generate phosphogypsum and a this compound solution. google.com A portion of this this compound solution is recycled for decomposing phosphate rock, while the remainder is exported as the finished product. google.com This method aims for high this compound yield and produces a white gypsum byproduct suitable for widespread use. google.com

The utilization of low-grade phosphate rock can lead to increased impurities in the this compound, such as calcium sulfate, iron, and aluminum oxides, which can negatively impact the quality of downstream products like diammonium phosphate (DAP) and triple superphosphate (B1263860) (TSP). fertiliser-society.orgifdc.org Strategies to mitigate these issues include optimizing reactor operations and potentially utilizing technologies like the pipe-cross reactor (PCR) to manage impurity formation. ifdc.org

Sustainable Production Paradigms

The production of this compound is associated with significant environmental impacts, including habitat destruction, soil erosion, water pollution from phosphate rock mining, energy consumption, and the release of pollutants like sulfur dioxide and nitrogen oxides. essfeed.com Given these concerns, there is a growing focus on adopting sustainable sourcing and production practices within the industry. essfeed.com

Resource Efficiency in this compound Manufacturing

Resource efficiency in phosphate use is primarily determined by the solubilization of phosphorus during digestion and by co-crystallization in phosphogypsum. mdpi.com Energy efficiency is influenced by heat recovery rates from exothermic reactions and the heat used for this compound concentration. mdpi.com Despite available options for increasing resource efficiency, there is a notable gap between these options and their implementation in practice, partly due to the use of older processes and facilities. mdpi.com

Double crystallization processes, for instance, can significantly impact phosphate recovery rates by reducing the co-crystallization of phosphorus in phosphogypsum and lowering its water content. mdpi.com Implementing such processes can be a viable option for improving resource efficiency and waste management. mdpi.com

The ECOPHOS project, an EU-funded initiative, focused on developing new techniques for utilizing and minimizing industrial solid waste from this compound production and creating a new generation of phosphoric fertilizers. europa.euresearchgate.net The project aimed to develop resource and energy-saving industrial process technology with a focus on reducing cost, waste, and energy usage through the use of mathematical models and computer-aided engineering tools. europa.euresearchgate.net

Furthermore, innovative methods are being developed to treat acidic industrial wastewater from this compound plants, turning it into clean water and recovering valuable acids, thus promoting a circular process and reducing environmental risks associated with wastewater storage. sciencedaily.com

Carbon Footprint Analysis of Production Processes

The production of this compound is an energy-intensive process that involves significant material transport, both contributing to a high carbon footprint. e3s-conferences.orge3s-conferences.orgresearchgate.net Carbon footprint analysis considers emissions throughout the life cycle, including the extraction, production, and transportation of raw materials. e3s-conferences.orgresearchgate.net

A carbon footprint analysis of this compound production at a plant in Indonesia using the hemi-dihydrate process showed a carbon footprint of 1378.25 kg CO₂/ton P₂O₅. e3s-conferences.orge3s-conferences.orgresearchgate.net The largest contributions to this footprint came from sulfuric acid production (43.81%) and material transport (36.78%). e3s-conferences.orge3s-conferences.orgresearchgate.net Sensitivity analysis indicated that the carbon footprint was particularly sensitive to the emission factors of sulfuric acid and sea transport. e3s-conferences.orge3s-conferences.orgresearchgate.net

Previous studies have also estimated the carbon footprint of this compound production using the dihydrate process. A case study in Belgium found carbon footprints of 626 and 950 kg-eq CO₂ per ton P₂O₅ for fertilizer grade and purified grade, respectively. e3s-conferences.orgresearchgate.net The European Commission Joint Research Centre assumed a value of 3124.7 kg CO₂ emission per ton H₃PO₄. researchgate.net These variations highlight the impact of local production conditions and processes on the carbon footprint. researchgate.net

Greenhouse gas emissions from this compound production are generated from both the production process itself and combustion. epa.gov Process emissions are often calculated by considering the inorganic carbon content in the phosphate rock feedstock. epa.gov

Efforts to improve energy efficiency in this compound production can lead to a lower carbon footprint. The hemi process, for example, is considered more energy-efficient than the traditional dihydrate process, requiring less energy for acid concentration and allowing for greater utilization of steam from sulfuric acid plants for electricity generation. onepetro.org

While the wet process is the dominant route for this compound production due to its economic viability and lower energy requirements compared to the thermal process, it still has a considerable energy requirement, contributing to relatively high greenhouse gas emissions. researchgate.netmdpi.com Exergy analysis of the wet process has shown exergy efficiency values around 32.43%. researchgate.net

Carbon Footprint Data from Selected Studies

| Study Location | Process Type | Product Grade | Carbon Footprint (kg CO₂/ton P₂O₅) | Key Contributors |

| Indonesia | Hemi-dihydrate | Not specified | 1378.25 | Sulfuric acid (43.81%), Transport (36.78%) e3s-conferences.orge3s-conferences.orgresearchgate.net |

| Belgium | Dihydrate | Fertilizer grade | 626 | Not specified |

| Belgium | Dihydrate | Purified grade | 950 | Not specified |

| European Commission JRC | Not specified | H₃PO₄ | ~3124.7 kg CO₂/ton H₃PO₄ | Not specified |

Note: The European Commission JRC value is per ton of H₃PO₄, while others are per ton of P₂O₅. Conversion factor is approximately 1 ton P₂O₅ = 1.38 ton H₃PO₄.

Sophisticated Purification and Separation Technologies

Impurity Profiles in Industrial Phosphoric Acid

Industrial this compound, primarily produced through the wet-acid process involving the reaction of phosphate (B84403) rock with sulfuric acid, contains a range of impurities that can significantly impact its quality and suitability for various applications. These impurities are derived from the complex composition of the natural phosphate rock. mdpi.commatec-conferences.orgiaea.org

Metallic and Non-Metallic Contaminants

Wet process this compound (WPA) contains numerous undesirable ionic impurities, including both metallic and non-metallic contaminants. mdpi.commatec-conferences.org Common metallic impurities include iron (Fe), aluminum (Al), magnesium (Mg), calcium (Ca), cadmium (Cd), chromium (Cr), copper (Cu), manganese (Mn), nickel (Ni), strontium (Sr), vanadium (V), yttrium (Y), and zinc (Zn). mdpi.comiaea.orgurjc.espjoes.comresearchgate.net These metals are present in varying concentrations depending on the source of the phosphate rock. mdpi.com Non-metallic contaminants frequently found in WPA include sulfate (B86663) (SO₄²⁻), fluoride (B91410) (F⁻), chloride (Cl⁻), silica (B1680970) (SiO₂), and organic matter. mdpi.commatec-conferences.orgiaea.orgscispace.com The presence of these impurities can lead to issues such as precipitation, corrosion, and reduced product quality.

Here is a representative table showing some common impurities found in raw wet process this compound:

| Impurity | Typical Concentration Range (wt%) | Source in Phosphate Rock |

| P₂O₅ | 22-54% | Primary component |

| SO₃ | 1.8-5.0% | Sulfuric acid reaction, rock impurities |

| F | 0.5-1.8% | Fluorapatite (B74983) in rock |

| R₂O₃ (Fe₂O₃+Al₂O₃) | 1.3-2.2% | Iron and aluminum minerals in rock |

| CaO | 0.2-0.6% | Calcium minerals (e.g., calcite) in rock |

| MgO | 0-3.0% | Magnesium minerals in rock |

| SiO₂ | Present | Silica minerals in rock |

| Cd | Trace (ppm level) | Trace element in rock |

| Cr | Trace (ppm level) | Trace element in rock |

| Cu | Trace (ppm level) | Trace element in rock |

| Mn | Trace (ppm level) | Trace element in rock |

| Ni | Trace (ppm level) | Trace element in rock |

| Sr | Trace (ppm level) | Trace element in rock |

| V | Trace (ppm level) | Trace element in rock |

| Y | Trace (ppm level) | Trace element in rock |

| Zn | Trace (ppm level) | Trace element in rock |

| Organic Matter | Present | Organic compounds in rock |

Note: Concentration ranges can vary significantly based on the origin and quality of the phosphate rock. mdpi.comscispace.com

Radionuclides and Trace Elements

Phosphate rock naturally contains radionuclides from the uranium (²³⁸U) and thorium (²³²Th) decay series. iaea.orgurjc.esresearchgate.netnih.gov During the wet process, these radionuclides are partially transferred to the this compound and the phosphogypsum byproduct. iaea.orgurjc.esnih.gov Radionuclides of particular concern include ²²⁶Ra and ²¹⁰Pb, which are part of the ²³⁸U decay series and tend to be distributed into phosphogypsum by up to 80%, while uranium isotopes have a lower transfer fraction to phosphogypsum, around 10%. researchgate.netnih.gov Trace elements, including rare earth elements (REEs) and barium (Ba), are also present in phosphate rock and can be enriched in phosphogypsum. researchgate.netnih.gov Some studies have found elevated concentrations of heavy metals and radionuclide activity in "scales" or internal incrustations within pipes (B44673) carrying this compound or phosphogypsum waste. urjc.es

Advanced Purification Methods

To obtain high-purity this compound, several advanced purification methods are employed, often in combination. These techniques aim to selectively remove the various metallic, non-metallic, and radioactive impurities.

Solvent Extraction Mechanisms and Optimization

Solvent extraction is a widely used and effective method for purifying wet process this compound. mdpi.comresearchgate.netwjygy.com.cnshd-pub.org.rs This technique involves selectively transferring this compound from the aqueous phase into an immiscible organic solvent, leaving most of the impurities behind in the aqueous raffinate. academie-sciences.fr The purified this compound is then recovered from the organic phase by stripping with water. bme.hu

The efficiency of solvent extraction depends on the choice of extractant and diluent, as well as operating parameters such as temperature, phase ratio, and contact time. wjygy.com.cnshd-pub.org.rs Common extractants include tributyl phosphate (TBP) and methyl isobutyl ketone (MIBK). wjygy.com.cnshd-pub.org.rsbme.huijcce.ac.ir These extractants form complexes with this compound, facilitating its transfer into the organic phase. For instance, studies have estimated the extracted complex with a mixture of tri-n-butyl phosphate and cyclohexanol (B46403) to be 1.8H₃PO₄·2TC. shd-pub.org.rs

Optimization of the solvent extraction process involves determining the optimal operating conditions to maximize this compound extraction yield while minimizing the co-extraction of impurities. Research has investigated the effects of variables such as solvent concentration, temperature, and organic-to-aqueous phase ratio on extraction efficiency and impurity removal. wjygy.com.cnshd-pub.org.rsijcce.ac.ir For example, studies using MIBK in a rotating disc column found optimal conditions at a solvent-to-phosphoric acid volume ratio of 4 and stirring speeds between 200-400 r/min, achieving an 85% extraction rate for this compound. wjygy.com.cn The removal rates for impurities like Fe³⁺ and Mg²⁺ were over 90%, while Al³⁺ removal was over 70%, and SO₄²⁻ removal was between 50-60%. wjygy.com.cn Microchannel technology has also been explored to enhance mixing and purification efficiency in continuous solvent extraction processes. ijcce.ac.ir

Melt Crystallization for High-Purity this compound

Melt crystallization is a purification technique that leverages the principle that impurities are typically rejected from the crystal lattice during solidification. google.comtno.nlwikipedia.org This method is particularly effective for producing high-purity this compound, including grades suitable for semiconductor applications. google.comwikipedia.org

The process involves cooling this compound to induce crystallization of orthothis compound hemihydrate (2H₃PO₄·H₂O). google.comwikipedia.orggoogle.com Impurities remain concentrated in the residual liquid phase (mother liquor). google.comtno.nlwikipedia.org Subsequent separation of the pure crystals from the impure mother liquor, often using techniques like wash columns, yields a high-purity this compound solution upon melting the crystals. researchgate.netgoogle.comtno.nl

Melt crystallization can be performed using static crystallizers with cooled plates where crystals grow. wikipedia.org Impurities are excluded from the growing crystal layer and accumulate in the remaining melt, which is then drained. wikipedia.org The purified crystalline layer is subsequently melted to obtain the high-purity product. wikipedia.org Continuous melt suspension crystallization processes involving crystallizers and wash columns have also been developed for this compound purification. researchgate.net Factors such as cooling rate, seed crystal concentration, and wash column operation influence the purity and yield of the crystallized product. researchgate.netgoogle.com Melt crystallization can achieve very high purities, with metal ion compositions in the purified product potentially in the range of 100 to 1000 ppb. google.com

Membrane Separation Techniques (e.g., Nanofiltration, Reverse Osmosis)

Membrane separation techniques, such as nanofiltration (NF) and reverse osmosis (RO), have emerged as promising methods for purifying this compound, particularly for removing metallic ion impurities without significantly reducing the this compound concentration. mdpi.comwalshmedicalmedia.comgoogle.com These techniques utilize semipermeable membranes to separate components based on size, charge, and other properties. mdpi.comwalshmedicalmedia.com

Nanofiltration membranes can effectively retain multivalent ions, including many metallic contaminants, while allowing the smaller this compound molecules and water to pass through. mdpi.comwalshmedicalmedia.com The purification process is often based on the rejection of ions by the membrane, following an ion-exclusion model, where small neutral molecules pass through. mdpi.com Functionalized nanofiltration membranes, for instance, modified with polycationic polymers, can enhance separation efficiency and selectivity through electrostatic repulsion with highly charged ions. mdpi.com

Studies have demonstrated the effectiveness of nanofiltration in reducing the concentrations of various impurities in industrial this compound, including Cd, Al, Fe, and rare earth elements, with removal rates exceeding 90% in some cases. mdpi.com Pretreatment steps to remove impurities like sulfates, fluorides, and arsenic can further improve the performance of membrane separation. mdpi.comwalshmedicalmedia.com

Reverse osmosis is also applicable for this compound purification, although it is generally more effective at lower this compound concentrations compared to nanofiltration. mdpi.comwalshmedicalmedia.comcapes.gov.br While membrane filtration techniques like NF and RO can be used as finishing treatments, achieving ultra-high purity levels solely through these methods can be challenging. google.comgoogle.com Research continues to explore the optimization of membrane properties and process conditions for improved this compound purification. mdpi.comwalshmedicalmedia.comgoogle.com

Here is a table summarizing impurity reduction using a functionalized nanofiltration membrane:

| Impurity | Reduction Rate (%) |